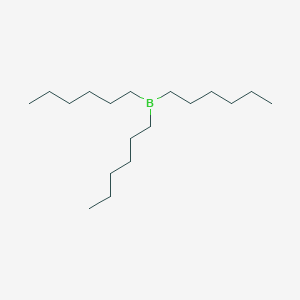

Trihexylborane

Beschreibung

Eigenschaften

CAS-Nummer |

1188-92-7 |

|---|---|

Molekularformel |

C18H39B |

Molekulargewicht |

266.3 g/mol |

IUPAC-Name |

trihexylborane |

InChI |

InChI=1S/C18H39B/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |

InChI-Schlüssel |

NMHWWOSZMMORNT-UHFFFAOYSA-N |

SMILES |

B(CCCCCC)(CCCCCC)CCCCCC |

Kanonische SMILES |

B(CCCCCC)(CCCCCC)CCCCCC |

Herkunft des Produkts |

United States |

Chemical and Physical Properties of Trihexylborane

The chemical and physical properties of trihexylborane are fundamental to its handling and application in synthesis.

| Property | Value |

| Chemical Formula | C₁₈H₃₉B |

| Molecular Weight | 266.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1188-92-7 |

| Physical State | Likely a liquid at room temperature |

| Boiling Point | Higher than triethylborane (B153662) (95 °C), but specific value not widely reported |

| Density | Not widely reported |

| Solubility | Expected to be soluble in organic solvents like tetrahydrofuran (B95107) (THF) and hexane |

This table is based on available data and inferences from related compounds. fiveable.me

Reactivity and Mechanistic Investigations of Trihexylborane

Free Radical Processes Initiated by or Involving Trihexylborane

Beyond its ionic pathways, this compound is an active participant in free radical chemistry. It can act as a radical initiator and its derivatives can undergo radical-mediated transformations.

Trialkylboranes can initiate or participate in radical reactions through electron transfer processes. The autoxidation of trialkylboranes in the presence of oxygen is a well-known radical chain reaction. psu.edu The initiation step for the analogous triethylborane (B153662) involves a bimolecular homolytic substitution (SH2) reaction with oxygen to generate an ethyl radical and a boron peroxyl radical. whiterose.ac.uk This process makes trialkylboranes effective radical initiators under mild, aerobic conditions. organic-chemistry.orgarkat-usa.org

Single electron transfer (SET) from the organoborane to a suitable acceptor is another key mechanism for generating radicals. For example, the oxidation of this compound with lead(IV) acetate (B1210297) to form hexyl acetate is believed to involve an electron-transfer mechanism where an alkyl radical is generated from the trialkylborane. oup.com Furthermore, in the reductive alkylation of quinones, a proposed mechanism involves a single electron transfer from the organoborane's B-C bond into the quinone ring, generating a radical intermediate. sdsu.edu The borinic esters (R₂BOH) that can form as byproducts from this compound reactions are often air-sensitive and can generate radicals upon exposure to oxygen. sdsu.edu

In contrast to the anionic 1,2-migrations discussed previously, the migratory aptitude of alkyl groups in radical intermediates follows a different trend. In radical processes, the preference for which group migrates is governed by the stability of the alkyl radical being formed. This results in a migratory aptitude of tertiary > secondary > primary, as this order reflects the increasing stability of the corresponding free radicals. sdsu.edu

This trend is the inverse of that observed for most ionic organoborane rearrangements. wikipedia.orgsdsu.edu Research on the reductive alkylation of p-benzoquinone with this compound (prepared from 1-hexene (B165129), resulting in a mixture of 1-hexyl and 2-hexyl groups on boron) provides a clear example. In this reaction, a free radical intermediate is proposed. sdsu.edu It was observed that the 2-hexyl groups are almost exclusively transferred to the hydroquinone (B1673460) product. This demonstrates the pronounced preference for the migration of the more substituted (secondary) alkyl group over the primary one, consistent with the greater stability of a secondary radical intermediate. sdsu.edu

Table 2: Comparison of Migratory Aptitudes in this compound Reactions

| Reaction Type | Governing Intermediate | Migratory Aptitude Order | Example with this compound Derivative |

|---|---|---|---|

| Anionic Rearrangement | "Ate" Complex | Primary > Secondary > Tertiary wikipedia.org | In most homologation reactions, the 1-hexyl group would migrate in preference to a more substituted group. |

| Radical Rearrangement | Radical Intermediate | Tertiary > Secondary > Primary sdsu.edu | In reductive alkylation of quinones, the 2-hexyl group migrates preferentially over the 1-hexyl group. sdsu.edu |

Electron Transfer Mechanisms

Solvent Effects on this compound Reactivity

The reactivity of this compound, like other organoboranes, is significantly influenced by the solvent in which a reaction is conducted. The solvent can affect reaction rates, yields, and even the reaction mechanism by stabilizing reactants, intermediates, or transition states, or by directly participating in the reaction pathway. rsc.orgwikipedia.org The choice of solvent can be a critical parameter for controlling the outcome of transformations involving this compound.

Influence of Ethereal Solvents

Ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (EE), and the dimethyl ether of diethylene glycol (diglyme) play a crucial role in the chemistry of organoboranes, including this compound. oregonstate.edu Their primary influence stems from their ability to act as Lewis bases and coordinate with the electron-deficient boron atom of the borane (B79455). thieme-connect.de

The hydroboration of alkenes with diborane (B8814927), a common method for preparing trialkylboranes like this compound, is notably slow but is effectively catalyzed by ethers. oregonstate.edu Ethers facilitate the dissociation of diborane (B₂H₆) into borane monomers (BH₃) by forming borane-ether complexes (e.g., BH₃•THF). thieme-connect.de These complexes are more reactive hydroborating agents. thieme-connect.de The synthesis of this compound is often performed in THF, where 1-hexene reacts with a solution of borane in THF. orgsyn.org

The reactivity of these borane-ether adducts depends on the specific ether used, with the observed order of reactivity toward alkenes being: borane–tetrahydrofuran > borane–dimethyl sulfide. thieme-connect.de This catalytic effect is fundamental to the practical use of hydroboration in organic synthesis. oregonstate.edu

Beyond the synthesis of this compound, ethereal solvents are standard media for many of its subsequent reactions. For instance, the reaction of trialkylboranes with alkenyl- or alkynyl-lithium reagents to form organoborates is typically carried out in an ethereal solvent like THF or diethyl ether. researchgate.net The homologation reaction of this compound with dimethylsulfoxonium methylide to form a borate (B1201080) complex, which then rearranges, is also conducted in THF. cmu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy studies provide direct evidence of the interaction between trialkylboranes and coordinating solvents. While the ¹¹B NMR chemical shift of trialkylboranes shows no significant change in non-coordinating solvents like deuterated chloroform, a substantial upfield shift is observed in coordinating solvents like THF and methanol. sdsu.edu This shift indicates the formation of a tetracoordinated boron species, confirming the complexation between the trialkylborane and the solvent molecule. sdsu.edu The degree of this upfield shift can be correlated with the coordinating ability of the solvent and the steric hindrance around the boron atom. sdsu.edu

Table 1: Effect of Coordinating Solvents on the ¹¹B NMR Chemical Shift of a Trialkylborane

| Solvent | Chemical Shift (ppm) | Change in Chemical Shift (ppm) |

| Deuterated Chloroform | +87 | 0 |

| Diethyl Ether | +87 | 0 |

| Tetrahydrofuran (THF) | +52 | -35 |

| Methanol | +40 | -47 |

| This table is based on data for a representative trialkylborane and illustrates the significant upfield shift upon coordination with ethereal (THF) and protic (Methanol) solvents, indicating complex formation. Data adapted from reference sdsu.edu. |

Role of Aqueous Media

While trialkylboranes are generally considered sensitive to oxidation, they exhibit a notable tolerance to protonating agents like water and alcohols and are not readily hydrolyzed. thieme-connect.de This stability has allowed for the development of reactions involving this compound in aqueous media, which can offer unique advantages in terms of reactivity and environmental compatibility.

A significant finding is the successful execution of nickel-catalyzed alkylation of aldehydes with trialkylboranes, including this compound, in water. kyoto-u.ac.jp In one study, the reaction of this compound with benzaldehyde (B42025) in the presence of a nickel catalyst proceeded smoothly in water to produce 1-phenyl-1-heptanol (B1619153) in excellent yield. kyoto-u.ac.jp Intriguingly, the reaction in water occurred effectively without the need for a base like cesium carbonate, which was required in some organic solvents. kyoto-u.ac.jp

The exact role of water as a reaction medium is not fully understood, but several hypotheses have been proposed. Water may enhance the reaction through hydrophobic interactions, which would favor reaction pathways that decrease the total volume of organic components. kyoto-u.ac.jp Another possibility is that an aqua complex, (n-hexyl)₃B•OH₂, forms and undergoes transmetalation more readily than the uncomplexed borane. kyoto-u.ac.jp The polarity of water can also play a role; calculations on related radical reactions show that polar solvents tend to lower the relative energies of the transition states. nih.gov

The effect of the amount of water on reaction yield has been investigated. In the nickel-catalyzed alkylation of 4-chlorobenzaldehyde (B46862) with tributylborane (a close analog of this compound), the yield increased dramatically as the solvent was changed from pure toluene (B28343) to mixtures with increasing amounts of water, with the highest yield obtained in pure water. kyoto-u.ac.jp

Table 2: Effect of Water on the Yield of Nickel-Catalyzed Alkylation of 4-Chlorobenzaldehyde with Tributylborane

| Solvent | Additive | Yield (%) |

| Toluene | None | 19 |

| Toluene | H₂O (3 equiv.) | 18 |

| Toluene/H₂O (1:1) | None | 57 |

| H₂O | None | 86 |

| This table demonstrates the significant positive effect of water on the yield of a representative nickel-catalyzed alkylation with a trialkylborane. Data adapted from reference kyoto-u.ac.jp. |

Water is also a key reagent in the final step of the hydroboration-oxidation sequence. After hydroboration, the resulting this compound is oxidized to 1-hexanol (B41254) using aqueous hydrogen peroxide under basic conditions (e.g., sodium hydroxide (B78521) solution). orgsyn.org Furthermore, aqueous solutions have been employed in novel polymerization reactions initiated by this compound. The polymerization of dimethylsulfoxonium methylide using this compound as an initiator/catalyst has been successfully carried out in a 50% aqueous NaOH solution/toluene mixture. google.com

Applications of Trihexylborane in Organic Synthesis

Reductive Alkylation Reactions.sdsu.edu

Trihexylborane is utilized in the reductive alkylation of quinones, a reaction that facilitates the introduction of an alkyl group onto a quinone ring system.

The reaction of this compound with quinones, such as p-benzoquinone, leads to the formation of alkylhydroquinones. sdsu.eduoregonstate.edu This process is a carbon-carbon bond-forming reaction. sdsu.edu The reaction between naphtho-1,4-quinone and this compound in the presence of oxygen, followed by oxidative workup, yields 2-alkylnaphtho-1,4-quinones. thieme-connect.de This reaction proceeds through a radical 1,4-addition mechanism, followed by hydrolysis of the enolborinate intermediate and tautomerization to form the 2-alkylhydroquinone. thieme-connect.de

While the reductive alkylation of p-benzoquinone with trialkylboranes was discovered in the early 1960s, it has limitations. sdsu.eduescholarship.org One significant drawback is that only one of the three alkyl groups from the trialkylborane is transferred to the quinone, resulting in the loss of the other two alkyl groups. sdsu.edu

A challenge in the reductive alkylation of quinones using trialkylboranes prepared via hydroboration is the formation of regioisomers. sdsu.edu When this compound is used, a mixture of 1-hexyl- and 2-hexylhydroquinone is produced. sdsu.edu The approximate ratio of these isomers is 82:18, respectively. sdsu.edu This formation of isomeric mixtures complicates the separation process and can lower the yield of the desired product. sdsu.edu

Steric hindrance plays a crucial role in the outcome of reductive alkylation reactions. sdsu.eduescholarship.org While primary and non-sterically hindered secondary alkyl groups on the borane (B79455) can give excellent yields of the corresponding alkylhydroquinone, more sterically demanding groups can lead to different outcomes. sdsu.edu Increased steric bulk around the boron-carbon bond can result in a loss of stereochemistry and the formation of O-alkylation products instead of the desired C-alkylation. escholarship.org For instance, tertiary alkyl groups on the borane predominantly yield the O-alkylated product. escholarship.org This effect is due to the spatial arrangement of atoms within the reacting molecules, which can impede the desired reaction pathway. quora.comquora.comucl.ac.uk

Regioisomeric Product Distributions in Reductive Alkylation

Alkylation of Carbonyl Compounds.kyoto-u.ac.jp

This compound is also employed in the alkylation of carbonyl compounds, a fundamental reaction in organic synthesis for creating carbon-carbon bonds.

The alkylation of aldehydes with trialkylboranes like this compound can be effectively achieved using a nickel catalyst. kyoto-u.ac.jpnih.gov This reaction typically proceeds in the presence of a nickel(0) complex, such as Ni(cod)₂, and a phosphine (B1218219) ligand like tri-t-butylphosphine. kyoto-u.ac.jp The addition of cesium carbonate has been shown to facilitate the reaction, affording the corresponding secondary alcohols in good yields. kyoto-u.ac.jpnih.gov This catalytic system is capable of promoting the alkylation of a variety of aldehydes. kyoto-u.ac.jp The nickel catalyst is essential as conventional alkylboron reagents are generally not reactive enough to alkylate aldehydes on their own. kyoto-u.ac.jp

Trialkylboranes can participate in nickel-catalyzed 1,4-addition reactions, also known as conjugate additions, to α,β-unsaturated esters and amides. kyoto-u.ac.jpnih.govbeilstein-journals.orgorganic-chemistry.org This reaction is a valuable method for forming carbon-carbon bonds at the β-position of the unsaturated system. beilstein-journals.org While the conjugate addition of nucleophiles to α,β-unsaturated amides can be challenging due to their lower reactivity, nickel catalysis can facilitate this transformation. nih.govnih.gov The use of a nickel catalyst allows for the addition of alkyl groups from trialkylboranes to these substrates. kyoto-u.ac.jp

Strategies for Suppressing β-Hydride Elimination

β-Hydride elimination is a common decomposition pathway for organometallic complexes, converting a metal-alkyl group into a metal-hydride and an alkene. wikipedia.org This reaction requires the alkyl group to have a hydrogen atom on the β-carbon (the second carbon from the metal) and a vacant coordination site on the metal center cis to the alkyl group. wikipedia.orgpkusz.edu.cn For organoboranes, which are d0 compounds, the propensity for β-hydride elimination is generally lower than for transition metals that have d electrons to facilitate the C-H bond cleavage. wikipedia.org

Several strategies can be employed to suppress or avoid this undesirable side reaction:

Use of Alkyl Groups without β-Hydrogens: The most straightforward strategy is to use alkyl ligands that lack hydrogens at the β-position, such as methyl or neopentyl groups. wikipedia.org

Steric Hindrance: Increasing steric bulk around the metal or boron center can inhibit the formation of the planar, four-membered transition state required for the elimination process.

Formation of a Strained Alkene: The elimination is disfavored if it would result in the formation of a highly strained alkene, a principle known as Bredt's rule in cyclic systems. wikipedia.org

In the context of reactions involving this compound, such as polyhomologation, the reaction mechanism itself circumvents β-hydride elimination. The key step involves the attack of a nucleophile (like an ylide) on the boron atom, followed by a 1,2-migration of an alkyl group. cmu.edu This pathway is kinetically favored over β-hydride elimination under the reaction conditions.

Polyhomologation Reactions Catalyzed by this compound

This compound serves as a catalyst and initiator for a unique type of C1 polymerization known as polyhomologation. cmu.edunih.gov Unlike conventional olefin polymerizations that build polymer chains two carbons at a time, polyhomologation extends the chain one carbon at a time. cmu.edu This method utilizes non-olefin monomers, such as sulfur-based ylides, as the single-carbon source. cmu.edugoogle.com The reaction is typically conducted under mild, environmentally friendly conditions, and can even proceed in aqueous solutions. google.com

Polymerization of Sulfur-Based Methylene (B1212753) Ylides

A key application of this compound is in initiating the polymerization of sulfur-based methylene ylides, particularly dimethylsulfoxonium methylide. cmu.edunih.gov The mechanism begins with the nucleophilic attack of the ylide on the Lewis acidic boron center of this compound, forming a borate (B1201080) complex. cmu.edu This is followed by a 1,2-migration of one of the hexyl groups from the boron to the adjacent carbon, which displaces dimethyl sulfoxide (B87167) (DMSO) and extends the alkyl chain by one methylene unit. cmu.edu The resulting homologated organoborane can then react with another ylide molecule, continuing the polymerization process. cmu.edu

Controlled Polymerization and Functionality

The polyhomologation of sulfur ylides initiated by this compound exhibits characteristics of a living polymerization, which allows for significant control over the final polymer's properties. cmu.edu

Key features of this controlled process include:

Molecular Weight Control: The molecular weight of the resulting polymer can be precisely controlled by adjusting the feed ratio of the ylide monomer to the this compound initiator. google.com Experimental data shows a strong correlation between the theoretical molecular weights and those observed. google.com

Low Polydispersity: The polymerization yields polymers with narrow molecular weight distributions, with polydispersity indices (PDIs) often ranging from 1.01 to 1.17. cmu.edu

Functionality: The "living end" of the polymer is a stable trialkylborane. cmu.edu This carbon-boron bond is a versatile functional group that can be transformed into a variety of other functionalities through well-established organoboron chemistry. cmu.edudergipark.org.tr For example, oxidative cleavage of the C-B bonds yields hydroxyl-terminated linear polymethylene. cmu.edu

The table below illustrates the controlled synthesis of polymethylene initiated by this compound, showing how the monomer-to-initiator ratio dictates the molecular weight.

| Entry | Ylide/Trihexylborane Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI |

| 1 | 100 | 1666 | 1700 | 1.27 |

| 2 | 150 | 2366 | 2500 | 1.35 |

| 3 | 200 | 3066 | 3200 | 1.44 |

| 4 | 250 | 3766 | 4100 | 1.55 |

Data adapted from research findings on polyhomologation reactions. google.com Mn = Number-average molecular weight; PDI = Polydispersity Index.

Formation of Organoboron Star Polymers

In the this compound-initiated polymerization of dimethylsulfoxonium methylide, all three hexyl groups on the boron atom can participate in the reaction, each initiating a polymer chain. cmu.edu This results in the formation of a three-armed, star-shaped organoboron polymer as the primary product. cmu.edu The boron atom resides at the core of this star polymer. Subsequent reactions, such as oxidation, cleave the chains from the boron core to produce linear, functionalized polymers. cmu.edu

Synthesis of Macrocyclic Organoboranes

The polyhomologation strategy can be adapted to synthesize macrocyclic structures. cmu.edu Instead of using an acyclic initiator like this compound, a boracyclane (a cyclic organoborane) is employed. In this case, the repetitive insertion of methylene units from the ylide occurs into the carbon-boron bond within the ring. cmu.edu This process effectively expands the ring size with each insertion, leading to the formation of large macrocyclic organoboranes. These macrocycles can then be converted into other cyclic compounds, such as carbocycles. cmu.edu

Derivatization and Functionalization Reactions

This compound and the organoboron polymers derived from it can undergo various derivatization and functionalization reactions, leveraging the versatile chemistry of the carbon-boron bond. vulcanchem.comwikipedia.org The C-B bond can be cleaved and replaced with a range of atoms and functional groups. dergipark.org.tr

A primary example is the oxidation of the organoboron polymer product. Treatment with an oxidizing agent like hydrogen peroxide in the presence of a base cleaves the carbon-boron bonds and replaces them with hydroxyl groups. cmu.edu When applied to the star polymers formed from this compound, this process yields three linear polymethylene chains, each terminated with a hydroxyl group (an alcohol). cmu.edu This transformation is a powerful tool for creating telechelic polymers, which are macromolecules with functional groups at both ends. cmu.edu Beyond oxidation, the C-B bond can participate in protonolysis, halogenation, and transmetalation reactions, opening pathways to a wide array of functionalized polymers. wikipedia.orgslideshare.net

Formation of Alkyl Acetates via Reaction with Lead(IV) Acetate (B1210297) or Phenyliodoso Acetate

The reaction of this compound with either lead(IV) acetate or phenyliodoso acetate in benzene (B151609) provides a method for synthesizing alkyl acetates. oup.comcapes.gov.br In these reactions, approximately two-thirds of the hexyl groups from this compound are converted into hexyl acetate. oup.com A key feature of this transformation is the retention of the alkyl group's structure, with no isomerization observed. oup.com

The process involves the consumption of one mole of the oxidizing agent—either lead(IV) acetate or phenyliodoso acetate—for every mole of alkyl acetate formed. oup.comcapes.gov.br For instance, when this compound is treated with lead(IV) acetate in benzene, a reaction occurs at 55°C over 24 hours, leading to the precipitation of lead(II) acetate and the formation of hexyl acetate. oup.com

Reaction of this compound with Lead(IV) Acetate:

Reactants: this compound, Lead(IV) Acetate

Solvent: Benzene

Product: Hexyl Acetate, Lead(II) Acetate

Similarly, phenyliodoso acetate can be employed as the oxidizing agent to achieve the same conversion. oup.com

Selective Reactivity with Primary versus Secondary Alkyl Groups

A noteworthy aspect of these reactions is the selective reactivity of the oxidizing agents towards different types of alkyl groups. oup.comcapes.gov.br Lead(IV) acetate demonstrates a preference for reacting with secondary alkyl groups. oup.comcapes.gov.broup.com In contrast, phenyliodoso acetate exhibits selectivity for primary alkyl groups. oup.comcapes.gov.br

This differential reactivity is significant when using mixed trialkylboranes containing both primary and secondary alkyl groups. thieme-connect.de For example, in a mixed primary-secondary alkylborane, treatment with phenyliodoso acetate would predominantly yield the acetate derived from the primary alkyl group. oup.com Conversely, using lead(IV) acetate would favor the formation of the acetate from the secondary alkyl group. oup.com This complementary selectivity allows for the targeted synthesis of specific alkyl acetates from a mixture of olefins. oup.com

Carbon-Carbon Bond Formations (General)

Trialkylboranes, including this compound, are versatile intermediates for the formation of carbon-carbon bonds. thieme-connect.dersc.orgnih.gov The electrophilic nature of the boron atom allows trialkylboranes to react with nucleophiles, forming tetracoordinate organoborate anions, often called "ate" complexes. thieme-connect.de These complexes are central to many carbon-carbon bond-forming reactions, which typically proceed through a 1,2-migration of an alkyl group from the boron atom to an adjacent carbon. thieme-connect.de

While trialkylboranes themselves are generally poor nucleophiles, their conversion into "ate" complexes enhances their reactivity, enabling them to participate in a wide array of synthetic transformations. thieme-connect.de The specific conditions and reagents employed determine the outcome of the reaction, leading to the construction of new carbon skeletons.

Carbon-Heteroatom Bond Formations (General)

Beyond the formation of carbon-carbon bonds, trialkylboranes are also instrumental in the creation of carbon-heteroatom bonds. thieme-connect.de The transformation of trialkylboranes into various functional groups is a cornerstone of organoboron chemistry.

For example, the reaction of trialkylboranes with mercury(II) acetate leads to the formation of alkylmercury acetates. thieme-connect.de This transmetalation reaction occurs rapidly and quantitatively with primary alkyl groups. thieme-connect.de The resulting organomercury compounds are themselves valuable synthetic intermediates. thieme-connect.de

Furthermore, air-initiated reactions of trialkylboranes with diphenyl diselenide and diphenyl ditelluride yield alkyl phenyl selenides and alkyl phenyl tellurides, respectively. thieme-connect.de In these reactions, secondary alkyl groups are transferred preferentially over primary ones. thieme-connect.de

The versatility of trialkylboranes in forming bonds with various heteroatoms underscores their importance as intermediates in organic synthesis, providing pathways to a diverse range of functionalized molecules.

Trihexylborane in Catalysis and Initiation

Catalytic Roles in Transition Metal-Mediated Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of complex molecular architectures. organic-chemistry.orgsigmaaldrich.com The efficacy of these catalytic systems often relies on the properties of the transition metal, such as its ability to exist in multiple oxidation states and form complexes with reactants. sigmaaldrich.comorganic-chemistry.org

Nickel catalysis has become an increasingly important tool for the formation of carbon-carbon bonds. kyoto-u.ac.jp One area of application is in the alkylation of carbonyl compounds using trialkylboranes. Research has shown that a combination of a nickel catalyst, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂), and a phosphine (B1218219) ligand can effectively catalyze the reaction between trialkylboranes and various carbonyl compounds, including aldehydes and α,β-unsaturated esters, to form new C-C bonds. kyoto-u.ac.jp This process is significant as it provides a method for the synthesis of ketones and other carbonyl derivatives.

In these reactions, trialkylboranes serve as a source of alkyl groups. The catalytic cycle is thought to involve the transmetalation of an alkyl group from the trialkylborane to the nickel center. This step is often facilitated by the presence of a base. The resulting alkylnickel intermediate can then react with the carbonyl compound. A key challenge in such reactions is the potential for β-hydride elimination from the alkylnickel intermediate, which can lead to undesired byproducts. However, the use of appropriate ligands, such as tri-t-butylphosphine, can suppress this side reaction. kyoto-u.ac.jp While much of the detailed research has focused on other trialkylboranes, the principles are applicable to trihexylborane, positioning it as a reagent for the nickel-catalyzed synthesis of ketones and related compounds through the addition of a hexyl group to a carbonyl carbon.

Table 1: Components in Nickel-Catalyzed C-C Bond Formation

| Component | Role |

|---|---|

| This compound | Source of hexyl nucleophile |

| Nickel Catalyst (e.g., Ni(cod)₂) | Facilitates the cross-coupling reaction |

| Carbonyl Compound | Electrophilic partner for C-C bond formation |

| Phosphine Ligand | Stabilizes the nickel catalyst and suppresses side reactions |

Initiation of Radical Reactions

Trialkylboranes, in the presence of an initiator such as oxygen, are well-known for their ability to generate radicals and initiate radical chain reactions. This reactivity has been harnessed in various synthetic transformations.

The addition of alkanethiols to alkenes, a classic example of a thiol-ene reaction, can proceed via a radical mechanism to form thioethers. nih.gov While this reaction can be sluggish on its own, it can be efficiently initiated by a radical initiator. Research has demonstrated that this compound can act as an effective initiator for this transformation. sigmaaldrich.com

In a study investigating the radical addition of butanethiol to hex-1-ene, it was found that in the absence of an initiator, the reaction produced a negligible amount of the corresponding butyl hexyl sulphide. However, the introduction of a small quantity of this compound significantly promoted the reaction. The initiating effect of this compound was observed to be comparable to that of triethylborane (B153662). For instance, in the presence of 1% this compound, the reaction between butanethiol and hex-1-ene at room temperature for one hour yielded butyl hexyl sulphide. sigmaaldrich.com

The initiation process is believed to involve the reaction of the trialkylborane with trace amounts of oxygen to generate an ethyl radical, which then abstracts a hydrogen atom from the thiol to produce a thiyl radical. This thiyl radical is the key chain-carrying species that adds to the alkene, propagating the radical chain reaction. taylorfrancis.com

Table 2: Initiation of Alkanethiol Addition to Alkenes

| Reactants | Initiator | Product |

|---|---|---|

| Butanethiol + Hex-1-ene | This compound | Butyl hexyl sulphide |

Initiator/Catalyst in Polymerization Processes

The ability of trialkylboranes to initiate radical reactions extends to the field of polymer chemistry, where they can be used to initiate the polymerization of various monomers. fragranceu.com

This compound has been identified as an initiator or catalyst in polymerization processes. google.com Organoboron compounds can initiate the polymerization of ethylenically unsaturated monomers through a radical mechanism when exposed to oxygen. This allows for the formation of vinyl polymers. fragranceu.comescholarship.org Furthermore, it has been noted that in the absence of oxygen, organoboron compounds can also induce a slower anionic polymerization of these monomers. escholarship.org

The use of trialkylboranes like this compound is also relevant in the context of controlled radical polymerization (CRP) techniques. For instance, this compound has been mentioned in research concerning nitroxide-mediated polymerization (NMP), a method that allows for the synthesis of polymers with well-defined architectures. sigmaaldrich.com In such systems, the trialkylborane can act as an initiator to generate the initial radical species that begin the polymerization process, which is then controlled by the nitroxide mediating agent.

Advanced Characterization and Spectroscopic Investigations of Trihexylborane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of organoborane compounds, providing critical insights into the electronic environment of boron and the structure of its alkyl substituents.

Boron-11 (¹¹B) NMR for Structural Analysis and Redistribution Studies

Boron-11 (¹¹B) NMR spectroscopy is a highly effective and direct method for elucidating the structure of boron-containing compounds. nih.gov Trialkylboranes, such as trihexylborane, typically exhibit a single, broad resonance in a characteristic low-field region of the ¹¹B NMR spectrum, generally between +79 and +93 ppm. sdsu.edu The specific chemical shift for tri-n-hexylborane has been observed at approximately 87 ppm. escholarship.org The solid-state ¹¹B NMR spectrum can provide valuable information, as solution-state measurements can be influenced by interactions with the solvent, which might not accurately reflect the intrinsic electronic properties of the molecule. rsc.org

A significant application of ¹¹B NMR is in the study of redistribution reactions, a common phenomenon in mixed organoboranes that can lead to a mixture of products. This facile redistribution can complicate synthesis and has been a long-standing challenge. ¹¹B NMR offers a rapid method for analyzing the resulting mixtures. For instance, in mixtures of different trialkylboranes, the addition of a weak coordinating ligand like tetrahydrofuran (B95107) (THF) can allow for the separation of signals corresponding to the different borane (B79455) species (e.g., R₃B, R₂R'B, RR'₂B, R'₃B). This analytical approach is considerably faster than older methods that required chemical derivatization followed by chromatographic analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR for Alkyl Group Analysis

While ¹¹B NMR provides information about the boron center, proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the attached alkyl groups. These techniques confirm the integrity and structure of the hexyl chains on the this compound molecule. Due to the influence of the quadrupolar ¹¹B nucleus, carbon signals of atoms directly bonded to boron are often broadened. researchgate.net

In studies where this compound is used as an initiator or catalyst, such as in the polymerization of certain monomers, ¹H and ¹³C NMR are crucial for analyzing the resulting polymer's structure. For example, in the polymerization of trimethylsulfoxonium (B8643921) iodide using a this compound initiator, ¹H and ¹³C NMR spectra of the resulting polymethylene product are used to confirm its formation and identify structural features. googleapis.com

Table 1: Representative NMR Data for Polymethylene Produced with a this compound Initiator This table shows the characteristic NMR shifts for the polymethylene product, demonstrating the use of NMR in analyzing reactions involving this compound.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 3.38 | Indicates C-O bonds in the polymer |

| ¹³C | 63.0 | Indicates C-O bonds in the polymer |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that specifically detects and characterizes species with unpaired electrons, such as free radicals. nih.gov It is a highly sensitive method for studying the formation, structure, and kinetics of radical intermediates in chemical reactions. nih.gov

Trialkylboranes can be involved in radical chemistry. For example, borinic esters (R₂BOH), which can form from the hydrolysis of trialkylboranes, may generate radicals upon exposure to oxygen. The study of radical reactions is crucial for understanding reaction mechanisms, and EPR is the definitive technique for this purpose. nih.gov Although a reaction involving this compound, a thiol, and a radical initiator did not yield the expected product in one study, the use of NMR to analyze the crude mixture highlights the analytical processes involved in such radical chemistry investigations. thegoodscentscompany.com The broader field of thiyl radical chemistry frequently employs EPR to study the behavior of radical intermediates. thegoodscentscompany.com

Chromatographic Techniques for Product Analysis and Purity Assessment

Chromatographic methods, particularly gas chromatography (GC), are vital for the analysis of volatile organoboranes and the assessment of product mixtures and purity. nih.gov

Gas chromatography is widely used to determine the composition of reaction products and to quantify yields. For instance, in the reaction of this compound with diazoacetone to produce 2-nonanone, gas-liquid phase chromatography (GLPC) analysis of the crude product mixture indicated a high yield of the desired ketone. In many cases, organoboranes are first oxidized to their corresponding alcohols, which are less reactive and often easier to analyze by GC. This classical method is effective for determining the purity and regioselectivity of organoboranes.

When coupled with a mass spectrometer (GC-MS), this technique allows for the definitive identification of impurities and byproducts in a sample. rsc.org This is critical for quality control in the synthesis of triethylboron and other trialkylboranes. fishersci.dk The use of capillary columns in GC provides high resolution, enabling the separation of complex mixtures of isomers or related compounds that may be present.

Theoretical and Computational Studies of Trihexylborane

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical structures and reactions. These computational methods allow for the detailed examination of molecular properties and reaction pathways that can be challenging to probe experimentally. In the context of organoboranes, including trihexylborane, DFT calculations provide significant insights into their behavior.

DFT methods are founded on the principle that the electronic energy of a system in its ground state is uniquely determined by its electron density. mdpi.com This approach offers a balance between computational cost and accuracy, making it well-suited for studying complex molecular systems. sumitomo-chem.co.jp These calculations can predict molecular geometries, electronic structures, and the energies of reactants, products, and transition states, thereby mapping out the energetic landscape of a chemical reaction. mdpi.comsumitomo-chem.co.jp

Investigation of Electronic Structure and Reactivity

The hexyl groups in this compound, being alkyl groups, are electron-donating. This electronic effect, combined with the steric bulk of the hexyl chains, is expected to modulate the reactivity of the boron center. vulcanchem.com Theoretical calculations can quantify these effects by calculating properties such as the charge distribution, molecular orbital energies, and the Fukui function, which predicts sites of electrophilic or nucleophilic attack.

Furthermore, DFT can be used to study the electronic structure of complexes formed between this compound and Lewis bases. vulcanchem.com The formation of these adducts is a key aspect of organoborane chemistry, and understanding the nature of the bonding and the electronic changes upon complexation is crucial. Theoretical studies on aminotroponiminate-based difluoroboranes, for example, have utilized DFT to understand the electronic structure and bonding in these complexes. nih.gov

Computational Modeling of this compound Interactions

Computational modeling extends beyond the study of isolated molecules to investigate their interactions with other chemical species. For this compound, this includes its interactions with solvents, reactants, and catalysts. These interactions can significantly influence its reactivity and the outcome of chemical processes.

The formation of "encounter complexes," which are pre-organized arrangements of reactants stabilized by weak non-covalent interactions, can be a crucial prelude to a chemical reaction. researchgate.net Computational modeling can identify and characterize these complexes, providing a more complete picture of the reaction mechanism. For example, in the context of frustrated Lewis pairs, DFT calculations have been used to study the encounter complex formed between a phosphine (B1218219) and a borane (B79455). researchgate.net

Molecular dynamics simulations, often in conjunction with quantum mechanical methods (QM/MM), can be used to model the behavior of this compound in solution. These simulations can provide insights into solvation effects and the conformational dynamics of the hexyl chains. Understanding how the solvent interacts with the boron center and the alkyl groups is important for predicting reaction rates and selectivities.

In Silico Approaches to Organoborane Design (Potential for this compound)

The principles of computational chemistry can be applied not only to understand existing compounds but also to design new molecules with desired properties. This in silico approach is becoming increasingly important in materials science and drug discovery. srsweb.orgresearchgate.net For organoboranes, computational methods can be used to design new reagents and catalysts with enhanced reactivity, selectivity, or stability.

By systematically modifying the structure of an organoborane in a computational model and calculating its properties, researchers can screen a large number of potential candidates before undertaking their synthesis. For example, one could computationally explore how different alkyl or aryl substituents on the boron atom affect its Lewis acidity or its performance in a specific catalytic cycle.

Future Research Directions and Emerging Applications

Development of Novel Trihexylborane-Mediated Transformations

Future research is poised to expand the synthetic utility of this compound beyond its current applications. The majority of ionic transformations involving trialkylboranes occur through the formation of tetracoordinated "ate" complexes, which can lead to a variety of bond-forming reactions. researchgate.netthieme-connect.de A key area of future work will be the development of new, efficient, and selective transformations mediated by this compound.

Key research opportunities include:

Carbon-Carbon Bond Formation: While trialkylboranes are known to participate in C-C bond formation, there are opportunities for innovation. researchgate.netthieme-connect.de For instance, early work showed that this compound could be used for carbon chain extension with reagents like phenyl(trichloromethyl)mercury. sdsu.edu Future studies could focus on developing catalytic and more environmentally benign versions of such reactions. Another avenue involves improving the regioselectivity of known reactions. For example, the reductive alkylation of p-benzoquinone using this compound yields a mixture of 1-hexyl- and 2-hexylhydroquinone isomers, which are difficult to separate. sdsu.eduatamanchemicals.com Developing methods to control this regioselectivity would significantly enhance the synthetic value of this transformation.

Carbon-Heteroatom Bond Formation: The reaction of trialkylboranes with appropriately substituted nucleophiles can lead to the formation of carbon-heteroatom bonds. researchgate.netthieme-connect.de Research into amination reactions has shown that while triethylborane (B153662) can be effective, reactions with the more sterically hindered this compound can fail, yielding no desired product in certain cases. rsc.org This presents a clear challenge and an opportunity to develop new reagents or reaction conditions (e.g., catalysts, alternative electrophiles) that can overcome the steric bulk of the hexyl groups to enable efficient amination and other heteroatom-transfer reactions.

Catalytic Radical Reactions: this compound has been shown to catalyze the chlorination of alkanes, introducing a chlorine atom with high selectivity into the internal carbon atom. researchgate.net Future work could explore the full scope of this reactivity, extending it to other halogenating agents and substrates, and investigating the mechanism to further enhance its selectivity and efficiency.

A summary of potential research areas in novel transformations is presented below.

| Transformation Type | Current State/Challenge | Future Research Direction |

| Reductive Alkylation | Forms isomeric mixtures that are difficult to separate. sdsu.eduatamanchemicals.com | Develop methods to control regioselectivity; explore asymmetric variations. |

| Amination Reactions | Steric hindrance of hexyl groups can prevent reaction and lead to 0% yield. rsc.org | Design new amination reagents or catalysts compatible with bulky boranes. |

| Halogenation | Shown to catalyze selective chlorination of alkanes. researchgate.net | Expand scope to other halogens; optimize for industrial-scale processes. |

| C-C Coupling | Early examples use stoichiometric and/or toxic reagents (e.g., mercury compounds). sdsu.edu | Develop catalytic, atom-economical coupling reactions. |

Exploration of this compound in Sustainable Chemical Processes

Sustainable or "green" chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and utilize renewable resources and energy. orgsyn.orgpavtec.com.tr this compound is emerging as a valuable tool in this domain, particularly due to its ability to initiate reactions under mild, environmentally benign conditions.

A landmark development is the use of this compound as an initiator/catalyst for the polymerization of C1 carbon sources in water. researchgate.netnih.gov Specifically, it catalyzes the conversion of dimethylsulfoxonium methylide into polymethylene in a 50% aqueous sodium hydroxide (B78521) solution at room temperature and atmospheric pressure. researchgate.netnih.gov This process is significant for several reasons:

It utilizes water as a solvent, a prime example of a green chemical practice. thieme-connect.de

It operates at ambient temperature and pressure, drastically reducing the energy input compared to traditional polymerization methods that often require high heat and pressure. acs.org

It provides a potential route to convert non-petroleum C1 feedstocks, which can be derived from sources like biomass, natural gas, or coal, into one of the most widely used hydrocarbon polymers. researchgate.netnih.gov

Future research will likely focus on expanding this aqueous chemistry. This could involve using other C1 building blocks to create functionalized or substituted polymers, offering a novel method for producing new polymer microstructures. researchgate.net Additionally, the use of this compound in other sustainable solvent systems, such as non-volatile and recyclable poly(α-olefin)s (PAOs), represents another promising direction. researchgate.net Studies have shown that a solution of this compound in PAO is less of a fire hazard than more volatile solvents, as the flame from the borane (B79455) self-extinguishes without igniting the solvent itself. researchgate.net

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful driver of modern chemical research. kyoto-u.ac.jpariel.ac.il For this compound, this integration is a key future direction for accelerating discovery and optimizing processes. While specific computational studies on this compound are limited, the approaches used for other organoboranes and related systems provide a clear roadmap. ariel.ac.ildntb.gov.ua

Future research integrating these methodologies could include:

Mechanism Elucidation: Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This can help unravel the mechanisms of known this compound reactions, such as the formation of isomeric products in reductive alkylations, and provide insights into why certain transformations fail. sdsu.eduatamanchemicals.com Understanding these mechanisms at a molecular level is crucial for designing more selective and efficient reactions.

Predictive Modeling: As computational power and AI algorithms advance, it is becoming possible to predict the properties and reactivity of molecules and to design new synthetic routes. vulcanchem.com Generative AI could be employed to propose novel transformations for this compound or to identify optimal reaction conditions (catalysts, solvents, temperatures) for desired outcomes, reducing the need for extensive, time-consuming experimental screening. vulcanchem.com

Property Characterization: There is a need for a more comprehensive characterization of this compound's physical and spectroscopic properties. digitellinc.com Computational methods can predict these properties, guiding experimental validation and helping to build a more complete profile of the compound.

This integrated approach allows for a cycle of prediction, experimentation, and refinement that can significantly accelerate the development of new applications for this compound.

Advanced Materials Science Applications beyond Traditional Polymers

While this compound has shown promise in synthesizing traditional polymers like polymethylene, its future in materials science extends to more specialized, functional materials. researchgate.netnih.gov The unique properties of organoboranes—their Lewis acidity, radical initiation capability, and ability to be incorporated into π-conjugated systems—make them attractive for creating advanced materials. researchgate.netjim.org.cn

Emerging application areas include:

Adhesives for Low-Surface-Energy Plastics: A significant challenge in materials science is the bonding of low-surface-energy polymers like polyethylene (B3416737) and polypropylene. Trialkylboranes are used to initiate the polymerization of acrylic adhesives that can bond these materials without requiring surface pre-treatment. researchgate.netresearchgate.net The mechanism involves the generation of radicals that simultaneously initiate the polymerization of the adhesive and graft onto the polymer substrate, forming strong covalent bonds at the interface. researchgate.net The long hexyl chains of this compound could potentially enhance compatibility and adhesion with nonpolar polymer substrates.

Functional Electronic and Optical Materials: The incorporation of electron-deficient boron atoms into π-conjugated organic molecules can dramatically alter their electronic and optical properties, making them suitable for applications in electronics and sensors. researchgate.netjim.org.cn Organoboranes serve as key building blocks for these materials, selectively lowering the LUMO energy levels. jim.org.cn Future research could focus on synthesizing novel conjugated materials, including polymers and macrocycles, that incorporate the this compound moiety. nih.gov The long, flexible hexyl chains could be used to tune solubility and processability, which are critical for fabricating devices.

Precursors for Advanced Ceramics: Organoboron compounds can serve as single-source precursors for advanced ceramic materials like boron carbide (B₄C). ariel.ac.il The precursor-derived method offers advantages such as high purity, compositional control, and the ability to form complex shapes like fibers and coatings. This compound, with its defined carbon-to-boron ratio, could be explored as a precursor, potentially in combination with other molecules, for the synthesis of boron carbide or other boron-containing ceramics with tailored microstructures and properties for use in high-tech fields like aerospace and defense. pavtec.com.tr

Q & A

Basic: What are the standard protocols for synthesizing trihexylborane and ensuring its purity?

Methodological Answer:

this compound is typically synthesized via the reaction of boron trifluoride etherate with hexylmagnesium bromide in anhydrous ether under inert conditions. Key steps include:

- Purification: Fractional distillation under reduced pressure (1–5 mmHg) to isolate this compound, followed by characterization via NMR to confirm absence of BF byproducts .

- Purity Validation: Elemental analysis (C, H, B) and gas chromatography-mass spectrometry (GC-MS) to verify >98% purity. Reproducibility requires strict exclusion of moisture and oxygen .

Basic: How should this compound be safely handled in laboratory settings to prevent decomposition or hazards?

Methodological Answer:

- Storage: Under argon or nitrogen at –20°C in flame-resistant containers. Avoid exposure to light, moisture, or oxidizing agents .

- Handling: Use glove boxes or Schlenk lines for transfers. Decomposition products (e.g., boranes) require scrubbing with alkaline solutions or solid adsorbents .

Advanced: How can researchers design experiments to investigate the steric and electronic effects of this compound in catalytic systems?

Methodological Answer:

- Steric Analysis: Compare reaction rates with this compound analogs (e.g., triethylborane) in hydroboration reactions. Use X-ray crystallography to quantify boron coordination geometry .

- Electronic Probes: Employ NMR chemical shifts and DFT calculations (B3LYP/6-311+G(d,p)) to correlate electron density with catalytic activity .

Advanced: What methodologies are effective in resolving contradictions in reported reactivity data of this compound across different solvents?

Methodological Answer:

- Systematic Solvent Screening: Test reactivity in solvents of varying polarity (e.g., THF vs. hexane) under standardized conditions.

- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates, isolating solvent effects from steric/electronic factors .

- Contradiction Analysis: Apply triangulation by cross-referencing experimental data with computational solvation models (COSMO-RS) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR: Primary tool for identifying boron hybridization (δ 80–90 ppm for trigonal planar B).

- IR Spectroscopy: B-H stretching vibrations (2100–2500 cm) confirm borane functionality .

Advanced: How can mechanistic studies differentiate between boron-centered and radical pathways in this compound-mediated reactions?

Methodological Answer:

- Radical Trapping: Introduce TEMPO or galvanoxyl to quench radical intermediates; monitor reaction progress via EPR spectroscopy.

- Isotopic Labeling: Use deuterated substrates (e.g., DO) to trace proton transfer pathways in borane-mediated reductions .

Basic: What are the key considerations for optimizing reaction conditions when using this compound as a reducing agent?

Methodological Answer:

- Solvent Selection: Non-polar solvents (e.g., hexane) minimize side reactions with protic impurities.

- Stoichiometry: Maintain a 1:1 molar ratio with substrates to avoid over-reduction. Monitor exothermicity using in-line IR thermocouples .

Advanced: What statistical approaches are recommended for analyzing non-linear kinetic data in this compound-involved reactions?

Methodological Answer:

- Non-Linear Regression: Fit time-course data to rate laws (e.g., Michaelis-Menten for catalytic cycles) using software like KinTek Explorer.

- Error Propagation: Apply Monte Carlo simulations to quantify uncertainty in activation parameters (ΔH‡, ΔS‡) .

Basic: How should researchers document this compound’s synthetic procedures to meet reproducibility standards in peer-reviewed journals?

Methodological Answer:

- Detailed Experimental Sections: Specify solvent drying methods, inert atmosphere techniques, and purification steps.

- Supplementary Data: Provide raw NMR spectra, GC-MS chromatograms, and crystallographic data (if applicable) .

Advanced: How can computational chemistry be integrated with experimental data to predict this compound’s behavior in novel reaction environments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.